molecular formula C13H16N2O4 B3154722 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid CAS No. 78243-26-2

5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid

Cat. No.: B3154722
CAS No.: 78243-26-2
M. Wt: 264.28 g/mol
InChI Key: QOEMYWHGIQIVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid is used in various scientific research applications, including:

Future Directions

The pharmaceutical worth of piperidine derivatives is extensive because of their activity against various diseases . Therefore, it is particularly essential to develop novel piperidine derivatives that have a quick onset, low side effects, with enhanced cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid typically involves the nitration of 2-(3-Methylpiperidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar nitration processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and biological activity. The nitro group allows for various chemical modifications, while the piperidine ring enhances its interaction with biological targets .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)12-5-4-10(15(18)19)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMYWHGIQIVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918154
Record name 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-72-4
Record name 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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